1-Benzothiazol-2-yl-piperidin-4-ol

Description

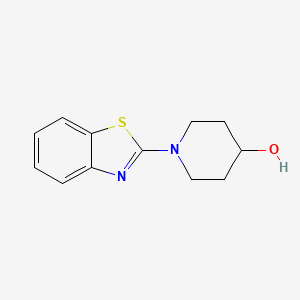

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQZCTGFVKYORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 Benzothiazol 2 Yl Piperidin 4 Ol and Analogues

General Synthetic Approaches to Benzothiazole-Piperidine Systems

The creation of benzothiazole-piperidine compounds relies on established and versatile synthetic methodologies. These include the formation of the benzothiazole (B30560) ring, the introduction of the piperidine (B6355638) group, and the use of modern coupling techniques to assemble the final structure.

Condensation Reactions in Benzothiazole Core Formation

A primary and widely utilized method for constructing the benzothiazole core is the condensation reaction between 2-aminothiophenols and various carbonyl-containing compounds. mdpi.comresearchgate.net This approach offers a direct pathway to 2-substituted benzothiazoles. The reaction can be carried out with carboxylic acids, aldehydes, ketones, acyl chlorides, and nitriles. mdpi.comdoaj.org

Different catalysts and reaction conditions can be employed to optimize the synthesis. For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes can be catalyzed by a mixture of H2O2/HCl in ethanol (B145695) at room temperature. mdpi.com Another approach involves using a MeSO3H/SiO2 system as a dehydrating catalyst at elevated temperatures for the reaction with carboxylic acids. nih.gov Microwave-assisted procedures have also been developed, offering an efficient and environmentally friendly alternative with reduced reaction times and high yields. mdpi.com

The general mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, followed by cyclization and dehydration to form the benzothiazole ring. mdpi.com The choice of the condensing partner directly determines the substituent at the 2-position of the benzothiazole ring, providing a versatile route to a wide array of derivatives.

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| 2-Aminothiophenol Derivative | Condensing Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol | Aromatic aldehydes | H2O2/HCl, ethanol, RT | 2-Arylbenzothiazoles | Excellent | mdpi.com |

| 2-Aminothiophenol | Carboxylic acids | MeSO3H/SiO2, 140°C | 2-Substituted benzothiazoles | 70-92 | nih.gov |

| 2-Aminothiophenols | Chloroacetyl chloride | Microwave irradiation | 2-Chloromethyl-benzothiazole | High | mdpi.com |

| 2-Aminothiophenol | Aromatic aldehydes | Toluene, reflux | 2-Arylbenzothiazoles | - | mdpi.com |

| 2-Aminothiophenols | Nitriles | Copper catalyst | 2-Substituted benzothiazoles | - | mdpi.com |

Nucleophilic Substitution Reactions with Piperidine Moieties

Once the benzothiazole core is functionalized with a suitable leaving group at the 2-position, such as a halogen, the piperidine moiety can be introduced via a nucleophilic substitution reaction. nih.govresearchgate.net For instance, 2-chlorobenzothiazole (B146242) can react with piperazine (B1678402) in the presence of a base like sodium bicarbonate to yield 2-(piperazin-1-yl)benzothiazole. nih.govresearchgate.net

This method is a cornerstone for creating the crucial C-N bond between the benzothiazole and piperidine rings. The reaction of 2-chlorobenzothiazoles with various piperidine derivatives allows for the synthesis of a diverse library of compounds. eurekaselect.com The efficiency of the substitution can be influenced by the nature of the leaving group, the nucleophilicity of the piperidine nitrogen, and the reaction conditions, including solvent and temperature. rsc.orgrsc.org

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis frequently employs transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are highly valuable for constructing complex molecules like benzothiazole-piperidine systems. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are particularly prominent. researchgate.net

For example, a palladium catalyst can be used in the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov These powerful techniques allow for the coupling of pre-functionalized benzothiazole and piperidine fragments, offering a convergent and flexible approach to the target molecules. The use of different ligands and palladium sources can be tailored to optimize the reaction for specific substrates. researchgate.net

Targeted Synthesis of 1-Benzothiazol-2-yl-piperidin-4-ol

The specific synthesis of this compound can be achieved by combining the aforementioned strategies. A common route involves the reaction of 2-chlorobenzothiazole with 4-hydroxypiperidine (B117109). This nucleophilic substitution reaction directly couples the two key fragments.

In a typical procedure, 2-chlorobenzothiazole is reacted with 4-hydroxypiperidine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The choice of base and solvent can influence the reaction rate and yield.

Derivatization Pathways for Piperidine Substitution

Further functionalization of the this compound scaffold can be achieved through various reactions targeting the different reactive sites on the molecule.

Modifications at the Piperidine Nitrogen (e.g., sulfonylation, acylation)

The nitrogen atom of the piperidine ring is a common site for derivatization. Acylation and sulfonylation are two key transformations that allow for the introduction of a wide range of functional groups, potentially modulating the compound's properties.

Acylation: The piperidine nitrogen can be acylated using various acylating agents such as acyl chlorides or acid anhydrides. For example, the reaction of a piperazine-containing benzothiazole with bromoacetyl bromide in the presence of a base like triethylamine (B128534) yields the corresponding bromoacetylated derivative. nih.gov This intermediate can then be further modified.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the piperidine nitrogen with sulfonyl chlorides. For instance, N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamides can be synthesized, showcasing the introduction of a sulfonamide group. nih.gov These reactions expand the chemical diversity of the benzothiazole-piperidine core structure.

Functionalization of the Piperidine Ring

The piperidine ring is a common structural motif in many pharmaceuticals, and its selective functionalization is a key strategy for modulating pharmacological activity. Direct C-H functionalization has emerged as a powerful tool for this purpose, allowing for the introduction of substituents at specific positions of the piperidine core. The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a prominent method for piperidine functionalization. nih.gov The regioselectivity of these transformations can be finely tuned. For instance, the use of different rhodium catalysts in conjunction with specific N-protecting groups can direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov

Key strategies for piperidine functionalization include:

C2-Functionalization : This can be achieved using N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst or N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst. The latter combination has been shown to provide high diastereoselectivity. nih.gov

C4-Functionalization : By employing N-α-oxoarylacetyl-piperidines as substrates, the steric bulk of the catalyst and protecting group can override the electronic preference for C2, leading to substitution at the C4 position with catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄. nih.govresearchgate.net

C3-Functionalization : Direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom. An indirect approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.gov

These methodologies, while often demonstrated on simpler piperidine systems, provide a clear blueprint for the potential derivatization of the piperidine ring within the more complex this compound structure.

Table 1: Catalyst and Protecting Group Control of Piperidine Functionalization

| Target Position | N-Protecting Group | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Moderate yield, variable stereoselectivity. | nih.gov |

| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | High diastereoselectivity (29->30:1 d.r.). | nih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Produces 4-substituted analogues. | nih.govresearchgate.net |

Benzothiazole Ring Functionalization and Substitution

The benzothiazole moiety is another critical component for chemical modification. Functionalization of this heterocyclic system can be achieved through various synthetic routes, often starting from precursors like 2-aminobenzenethiol or by modifying a pre-existing benzothiazole core.

One common strategy involves the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. mdpi.com Another approach is the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide and piperidine. mdpi.com For direct functionalization, researchers have explored substitutions on the phenyl part of the benzothiazole ring. For example, placing fluoro-, chloro-, bromo-, methyl-, or methoxy- groups at various positions on an associated aromatic ring has yielded potent dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov

Further synthetic diversification can be achieved by reacting benzothiazole intermediates with other molecules. For instance, benzothiazol-2-yl-acetonitrile is a versatile starting material that can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequently with N-arylsulfonated guanidines to create complex pyrimidine-substituted benzothiazoles. nih.gov Another method involves the reaction of 2-(chloromethyl)-benzo[d]-thiazole with hydroxy-substituted aryl methanones to generate ether-linked analogues. jyoungpharm.org

Table 2: Examples of Benzothiazole Ring Functionalization Strategies

| Starting Material | Reagents | Type of Functionalization | Resulting Compound Class | Reference |

|---|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(...)piperidine-4-carboxamide | Various sulfonyl chlorides | Substitution on a linked phenyl ring | Sulfonamide derivatives with substitutions on the terminal phenyl ring. | nih.gov |

| Benzothiazol-2-yl-acetonitrile | 1. DMF-DMA; 2. N-arylsulfonated guanidine | Building a pyrimidine (B1678525) ring at the C2-position | N-(4-Amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamides. | nih.gov |

| 2-(chloromethyl)-benzo[d]-thiazole | (2-hydroxysubstitutedphenyl)(substitutedphenyl)methanone, K₂CO₃ | Ether linkage at the C2-methyl position | (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(substitutedphenyl)methanones. | jyoungpharm.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles and piperidines to reduce environmental impact. nih.govresearchgate.net These approaches focus on using less hazardous materials, avoiding toxic solvents and catalysts, and improving reaction efficiency. researchgate.net

For the synthesis of the benzothiazole core, a key green strategy is the condensation of 2-aminobenzenethiol with aldehydes or other carbonyl compounds using environmentally benign catalysts and solvents. mdpi.comresearchgate.net Examples include:

Using a mixture of H₂O₂/HCl in ethanol at room temperature, which offers short reaction times and excellent yields. researchgate.net

Employing ammonium (B1175870) chloride (NH₄Cl) as a recyclable catalyst for the condensation of 2-aminobenzenethiol and benzaldehydes at room temperature. mdpi.com

Similarly, green methods for synthesizing piperidine derivatives are being developed. These often involve multicomponent reactions in water or under solvent-free conditions. ajchem-a.com For example, a one-pot, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid in water under reflux provides a catalyst-free and environmentally friendly route to functionalized piperidines. ajchem-a.com

While these green methods have not been specifically reported for the direct synthesis of this compound, they represent important advancements for the synthesis of its precursors—the benzothiazole and piperidine moieties. Applying these principles, such as using water as a solvent or employing recyclable catalysts, could lead to more sustainable manufacturing processes for this class of compounds. mdpi.comajchem-a.com

Table 3: Green Chemistry Approaches for Precursor Synthesis

| Heterocyclic Core | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Benzothiazole | Condensation of 2-aminothiophenol and aldehydes | H₂O₂/HCl, ethanol, room temperature | Simple work-up, excellent yields. | researchgate.net |

| Benzothiazole | Condensation of 2-aminobenzenethiol and benzaldehydes | NH₄Cl, room temperature | Short reaction time, high yield, recyclable catalyst. | mdpi.com |

Structure Activity Relationship Sar Investigations of 1 Benzothiazol 2 Yl Piperidin 4 Ol Derivatives

Impact of Benzothiazole (B30560) Moiety Substitutions on Biological Activity

The benzothiazole nucleus is a key structural motif found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemistryjournal.netmdpi.com The biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the benzothiazole ring system. nih.gov

Research indicates that the introduction of various substituents onto the benzothiazole core can profoundly impact activity. ontosight.ai For instance, in the development of anticancer agents, substitutions at the 2- and 6-positions of the benzothiazole ring have been shown to yield significant cytotoxic potential. nih.gov Group-based quantitative structure-activity relationship (G-QSAR) analyses have further elucidated these relationships, revealing that hydrophobic groups at certain positions can potentiate anticancer activity. chula.ac.th Conversely, the presence of electron-withdrawing groups, such as nitro and halogen groups, on an aryl ring attached to the benzothiazole can also increase anticancer activity. chula.ac.th

Specific substitutions have been shown to enhance particular biological effects. Electron-donor groups like methyl (Me) and ethoxy (OEt) at the 6-position of the benzothiazole ring tend to increase the anthelmintic effect. nih.gov In contrast, electron-acceptor atoms such as fluorine (F) and chlorine (Cl) in the benzothiazole ring are associated with enhanced antifungal activity. nih.gov

| Substitution on Benzothiazole Ring | Position | Observed Impact on Biological Activity | Reference(s) |

| Electron-donating groups (e.g., Me, OEt) | 6 | Enhances anthelminthic effect | nih.gov |

| Electron-acceptor groups (e.g., F, Cl) | Benzene (B151609) ring | Enhances antifungal activity | nih.gov |

| Hydrophobic groups | R1 fragment | Potentiates anticancer activity | chula.ac.th |

| Electron-withdrawing groups (e.g., NO2, halogens) | Aryl substituent | Increases anticancer activity | chula.ac.th |

| Various substituents | 2, 6 | Significant anticancer potential | nih.gov |

Role of the Piperidine (B6355638) Ring and its Substituents in Activity Modulation

The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its significant role in defining the biological activity of many drugs. ontosight.airesearchgate.net Its versatile structure allows for the creation of new bioactive molecules for a wide range of diseases, including cancer and neurodegenerative disorders. ontosight.ainih.gov The inclusion of a piperidine scaffold can enhance biological activities, modulate physicochemical properties, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net

The substitution on the piperidine nitrogen is a critical determinant of biological activity. In the parent compound, this nitrogen is directly attached to the C2 position of the benzothiazole ring. In related series, such as substituted piperidine naphthamides, modifications at this nitrogen position have profound effects on receptor affinity. For example, attaching a benzyl (B1604629) group to the piperidine nitrogen was found to be optimal for favorable interactions with D(4.2) and 5-HT(2A) receptors. nih.gov Studies on other piperidine derivatives show that substitution with small amino functional groups can yield compounds with higher activity for MAO-B inhibition. acs.org The nature of the group on the nitrogen atom can thus be fine-tuned to achieve desired selectivity and potency.

The piperidine ring typically adopts a non-planar chair conformation, which allows for substituents to be placed in either equatorial or axial positions. researchgate.net This stereochemical arrangement is crucial for molecular shape and interaction with biological targets. researchgate.net The specific conformation can significantly influence a compound's properties, including basicity, lipophilicity, and membrane permeation. researchgate.net For instance, cis-selective hydrogenation of substituted pyridines can lead to specific diastereoselective piperidines, which can be crucial for activity. nih.gov The introduction of chiral centers on the piperidine ring is a key strategy in drug design to enhance biological activity and selectivity. researchgate.netthieme-connect.com The ability to control the three-dimensional arrangement of substituents on the piperidine ring offers a powerful tool for optimizing drug-like properties. researchgate.net

The hydroxyl (-OH) group at the 4-position of the piperidine ring in 1-Benzothiazol-2-yl-piperidin-4-ol is expected to have a significant impact on its biological profile. This is a hypothetical assessment based on general principles, as specific studies on this exact compound are limited. The -OH group can act as both a hydrogen bond donor and acceptor, which can facilitate strong interactions with target proteins. In studies of other piperidine derivatives, a hydroxyl group at the para-position demonstrated a synergistic influence on antioxidant properties and was shown to maximize inhibitory activity against monoamine oxidase (MAO) enzymes. nih.govajchem-a.com Furthermore, the presence of a hydroxyl group can improve aqueous solubility and other pharmacokinetic properties, although in some synthetic routes, its retention can be challenging. nih.gov Therefore, the 4-hydroxyl group is likely a key feature for target engagement and modulating the physicochemical properties of the molecule.

Linker Region Design and its Contribution to SAR

In the core structure of this compound, the benzothiazole and piperidine rings are directly connected. This direct linkage is a form of a zero-length linker. However, studies on analogous compound series, where linkers are introduced between aromatic and piperidine/piperazine (B1678402) moieties, provide valuable SAR insights.

For example, in a series of naphthamide derivatives, increasing the length of the linker between a phenyl ring and the basic nitrogen of the piperidine led to a decrease in affinity for D(4.2) and 5-HT(2A) receptors. nih.gov In another study, designing benzothiazole derivatives with an additional carbon atom or carbonyl groups as a linker between two rings was a key design strategy. nih.gov Similarly, the synthesis of benzothiazole-piperazine hybrids has involved incorporating linkers to connect the two heterocyclic systems, leading to compounds with potent anticancer activity. researchgate.netnih.gov These findings suggest that while the direct linkage in the parent compound defines a specific spatial relationship between the two rings, the introduction of carefully designed linkers could modulate this relationship to optimize interactions with different biological targets.

| Linker Design | Impact on Biological Activity | Reference(s) |

| Increasing linker length (phenyl to piperidine N) | Decreased affinity for D(4.2) and 5-HT(2A) receptors | nih.gov |

| Introduction of carbonyl or carbon linkers | Strategy to derive advantageous molecular architectures for anticancer activity | nih.gov |

| Linker in benzothiazole-piperazine hybrids | Resulted in potent anticancer activity | researchgate.netnih.gov |

Bioisosteric Replacements and Their SAR Implications

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another while retaining the desired biological activity, often to improve potency, selectivity, or pharmacokinetic properties. sci-hub.se

For the benzothiazole moiety, isosteric replacements have been explored to address issues like hERG ion channel inhibition. nih.gov In one study, optimizing a Cathepsin K inhibitor led to the successful replacement of the benzothiazole group to discover potent compounds free from hERG inhibition. nih.gov

Multifactorial SAR Analysis and Rationalization of this compound Derivatives

The development of compounds that can simultaneously modulate multiple biological targets offers a promising strategy for treating complex diseases. The this compound scaffold has emerged as a valuable pharmacophore for designing such multi-target ligands, particularly dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). A thorough analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold reveals critical insights into the structural requirements for potent and balanced inhibition of both enzymes.

The general pharmacophore for these dual inhibitors consists of a benzothiazole moiety connected to a central piperidine ring, which in turn is linked to a substituted aromatic ring system. The SAR can be systematically rationalized by considering the contributions of substituents at three key positions: the benzothiazole ring, the piperidine linker, and the terminal aromatic ring.

Key Research Findings:

Initial design strategies for these dual inhibitors identified a common pharmacophore featuring a phenyl ring connected via an amide bond to a piperidine moiety, which is then linked by a sulfonamide bond to a modified aromatic ring. nih.gov This led to the discovery of several potent dual FAAH/sEH benzothiazole-based inhibitors. nih.gov Subsequent studies have focused on optimizing this scaffold by exploring various substitutions to enhance potency and metabolic stability.

A significant finding is that the benzothiazole-phenyl moiety connected via an amide-piperidine to an aromatic ring through a sulfonamide bond is crucial for dual inhibition. nih.gov The placement of specific substituents, particularly on the terminal aromatic ring, has been shown to be a key determinant of inhibitory activity. For instance, the introduction of fluoro, chloro, bromo, methyl, or methoxy (B1213986) groups at the ortho position of the terminal aromatic ring resulted in several dual inhibitors with low nanomolar potency against both human FAAH and sEH. nih.gov Conversely, modifications at the meta and para positions with the same groups led to a decrease in FAAH inhibition. nih.gov However, ortho/para di-substitutions were well-tolerated by both enzymes, yielding potent dual inhibitors. nih.gov

Further SAR studies have indicated that trifluoromethyl groups on the aromatic rings are well-tolerated by both FAAH and sEH when placed at the ortho and para positions. nih.gov Interestingly, this substitution did not lead to an improvement in metabolic stability in liver microsomes. nih.gov

The replacement of the benzothiazole ring with other moieties has also been investigated. While many modifications resulted in potent inhibition of either FAAH or sEH, only the substitution with a 4-phenylthiazole (B157171) moiety yielded potent dual inhibitors. nih.gov This suggests that a bulky group on the left side of the pharmacophore is favored by both enzymes and is important for potent inhibition. nih.gov

The following data tables summarize the SAR for key derivatives, highlighting the impact of various substitutions on the dual inhibition of FAAH and sEH.

Table 1: SAR of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide Derivatives

| Compound ID | R Group on Phenylsulfonyl | hFAAH IC₅₀ (nM) | hsEH IC₅₀ (nM) |

| 1 | H | >10,000 | 180 |

| 2 | 2-CF₃ | 15 | 4.5 |

| 3 | 2-CN | 25 | 8.0 |

| 4 | 2-Cl, 4-F | 11 | 2.1 |

| 5 | 4-NO₂ | >10,000 | 120 |

Data sourced from multiple studies on benzothiazole-phenyl analogs. nih.govnih.gov

Table 2: SAR of 4-Phenylthiazole Analogs as Dual FAAH/sEH Inhibitors

| Compound ID | R Group on 4-Phenylthiazole | hFAAH IC₅₀ (nM) | hsEH IC₅₀ (nM) |

| 6 | H | 50 | 15 |

| 7 | 4-CH₃ | 11.1 | 2.3 |

| 8 | 4-OCH₃ | 25 | 5.5 |

| 9 | 4-Cl | 30 | 8.0 |

Data represents findings from studies exploring bioisosteric replacements of the benzothiazole ring. nih.gov

Rationalization of Multifactorial SAR:

The observed SAR trends can be rationalized by considering the binding site topologies of both FAAH and sEH. The benzothiazole or 4-phenylthiazole moiety likely occupies a hydrophobic pocket in both enzymes, contributing significantly to binding affinity. nih.gov The piperidine ring acts as a central scaffold, orienting the two aromatic systems for optimal interaction with their respective binding sites.

The sulfonamide linkage and the ortho-substituents on the terminal phenyl ring appear to be critical for achieving potent dual inhibition. Molecular modeling studies have suggested that these groups form key hydrogen bonds and van der Waals interactions within the catalytic sites of both enzymes. nih.gov The preference for ortho-substituents suggests a specific spatial arrangement is required to engage with residues in the active sites of both FAAH and sEH simultaneously. The loss of FAAH activity with meta and para-substituents indicates a more stringent structural requirement for this enzyme compared to sEH. nih.gov

The development of these multi-target ligands, guided by a detailed understanding of their multifactorial SAR, represents a modern medicinal chemistry approach to designing single bioactive molecules that can interact with multiple targets. nih.gov This strategy, also known as polypharmacology, has the potential to enhance therapeutic efficacy and reduce side effects compared to the administration of multiple single-target drugs. nih.gov

Pharmacological Profiling and Target Identification of 1 Benzothiazol 2 Yl Piperidin 4 Ol Analogues

Enzyme Inhibition Studies

Analogues of 1-Benzothiazol-2-yl-piperidin-4-ol have been systematically evaluated for their inhibitory effects against several key enzymes implicated in a range of physiological and pathological processes.

Derivatives based on the benzothiazole-piperidine scaffold have been identified as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling lipids. nih.gov Structure-activity relationship (SAR) studies have underscored that the sulfonamide, piperidine (B6355638) ring, and benzothiazole (B30560) moieties are critical components for their inhibitory activity. nih.gov Kinetic analyses have shown these derivatives to be competitive and reversible inhibitors of FAAH. nih.gov Certain benzothiazole-phenyl based compounds have demonstrated dual inhibitory action against both FAAH and soluble Epoxide Hydrolase (sEH), exhibiting low nanomolar inhibition potencies for the human variants of both enzymes. nih.gov For instance, the 2-chloro analog of one series was identified as a highly potent dual inhibitor with an IC₅₀ value of 7 nM for human FAAH. nih.gov Extended incubation of these compounds did not increase their potency, which suggests a reversible inhibition mechanism. nih.gov

| Compound | Substitution on Phenylsulfonyl Ring | Human FAAH IC₅₀ (nM) |

|---|---|---|

| Analog 1 | 2-CF₃ | 20 ± 2 |

| Analog 2 | 2-CN | 28 ± 2 |

| Analog 3 | 3-CF₃ | 15 ± 2 |

| Analog 4 | 2-Cl, 4-F | 11 ± 1 |

| Analog 5 | 2-Br, 4-F | 25 ± 2 |

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing pain and inflammation. nih.gov As mentioned, research has successfully developed dual inhibitors targeting both sEH and FAAH. nih.govescholarship.org This poly-pharmacological approach aims to address complex diseases by modulating multiple targets simultaneously. nih.gov The benzothiazole-phenyl moiety, linked via a sulfonamide bond to an amide-piperidine structure, has been proven essential for this dual inhibition. nih.gov Analogues with substitutions like fluoro-, chloro-, bromo-, methyl-, or methoxy- groups at the ortho position of the phenyl ring have yielded dual inhibitors with low nanomolar potency against both human sEH and FAAH enzymes. nih.gov The most potent dual inhibitor identified in one study, a 2-chloro analog, displayed an IC₅₀ value of 9.6 nM for the human sEH enzyme. nih.gov

| Compound | Substitution on Phenylsulfonyl Ring | Human sEH IC₅₀ (nM) |

|---|---|---|

| Analog 1 | 2-CF₃ | 14 ± 1 |

| Analog 2 | 2-CN | 18 ± 1 |

| Analog 3 | 3-CF₃ | 11 ± 1 |

| Analog 4 | 2-Cl, 4-F | 15 ± 1 |

| Analog 5 | 2-Br, 4-F | 17 ± 1 |

Benzothiazole derivatives, particularly those hybridized with piperazine (B1678402) or piperidine moieties, have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.govrsc.orgrsc.org Many synthesized benzothiazole-piperazine hybrids have demonstrated potent and selective inhibition of AChE over BuChE, with IC₅₀ values in the micromolar range. rsc.org This selectivity is considered beneficial as it may reduce peripheral cholinergic side effects. rsc.org For example, one of the most potent compounds in a series, which included a 2-pyridine at the terminal end, emerged as a highly effective AChE inhibitor. rsc.org Molecular docking studies have indicated that these compounds can bind significantly to the AChE active site. nih.gov The secondary amine function, such as a piperidine or piperazine ring, is thought to be crucial for interacting with the catalytic active site (CAS) of the enzyme. rsc.org

| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| Analog 6 | 2-Pyridine | 2.31 | >100 |

| Analog 7 | Piperonyl | 5.24 | >100 |

| Analog 8 | Pyrimidine (B1678525) | >100 | >100 |

| Analog 9 | - | 10.87 | >100 |

| Analog 10 | - | 14.59 | >100 |

Novel benzothiazole derivatives have been synthesized and evaluated for their inhibitory activity against various isoforms of human carbonic anhydrase (hCA). researchgate.netnih.gov These zinc-containing enzymes are involved in numerous physiological processes. nih.gov Studies on N-protected amino acid-benzothiazole conjugates showed generally weak, micromolar inhibitory activity against several isoforms, including the cytosolic hCA I and hCA II, and the membrane-associated hCA IV and hCA XII. researchgate.net Similarly, benzothiazole derivatives incorporating amino acids like glycine (B1666218) and phenylalanine demonstrated inhibitory properties, with inhibition constants (Ki) in the micromolar range against hCA I, hCA II, hCA V, and hCA XIII. nih.gov These conjugates were found to be more effective against the hCA V and hCA II isoforms. nih.gov

| Compound | hCA I | hCA II | hCA V | hCA XIII |

|---|---|---|---|---|

| Analog 11 | 8.6 | 2.9 | 5.3 | 11.4 |

| Analog 12 | 59.3 | 41.2 | 49.7 | 88.1 |

| Analog 13 | 41.2 | 33.6 | 40.2 | 69.3 |

A series of benzo[d]thiazole analogues have been synthesized and assessed for their anti-inflammatory effects, specifically targeting cyclooxygenase (COX) enzymes. nih.gov Several compounds were found to be weak inhibitors of the COX-1 isozyme but exhibited moderate to potent inhibitory effects against the COX-2 isozyme, with IC₅₀ values ranging from 0.28 to 0.77 µM. nih.gov This indicates a degree of selectivity for COX-2, which is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. The selectivity index (SI), a ratio of COX-1 to COX-2 inhibition, ranged from 7.2 to 18.6 for the most active compounds, confirming their preference for COX-2. nih.gov These findings suggest that the benzo[d]thiazole moiety is a promising scaffold for the development of more potent and selective COX-2 inhibitors. nih.gov Research into related thioxo-analogues has also shown significant LOX inhibitory action. researchgate.net

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Analog 14 | 5.2 | 0.28 | 18.6 |

| Analog 15 | 4.5 | 0.31 | 14.5 |

| Analog 16 | 5.6 | 0.77 | 7.2 |

Receptor Binding and Modulation

The versatility of the benzothiazole-piperidine/piperazine scaffold extends to its interaction with various G protein-coupled receptors (GPCRs).

Dopamine (B1211576) D4 Receptors: A novel series of benzothiazole analogues has been developed to target the dopamine D4 receptor (D4R). semanticscholar.org Several compounds demonstrated high binding affinity (Kᵢ ≤ 6.9 nM) and over 91-fold selectivity for D4R compared to other D2-like receptors (D2R, D3R). semanticscholar.org Replacing a piperazine ring with a piperidine in some analogues resulted in a loss of D4R binding affinity but a significant increase in selectivity over D2R. semanticscholar.org These compounds displayed diverse functional profiles, acting as both partial agonists and antagonists. semanticscholar.org

Histamine H3 Receptors: Benzothiazole derivatives of thioperamide, a known H3-antagonist, have been synthesized and evaluated for their H3-receptor affinity. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that less bulky, less lipophilic, and more flexible structures on the benzothiazole moiety could improve potency. nih.gov 1-(Benzothiazol-2-yl)-4-[(1H)-imidazol-4-yl]piperidine was identified as a limit structure for H3-activity, where substitutions on the benzothiazole nucleus did not improve affinity. nih.gov

Adenosine (B11128) A₂A Receptors: A series of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were designed as human adenosine A₂A receptor (A₂A AR) antagonists/inverse agonists. mdpi.comnih.gov Shifting the piperidine or piperazine residue from the core structure with an ethylamino linker generally improved binding affinity. mdpi.com One phenylpiperazine derivative exhibited the highest hA₂A AR affinity with a Kᵢ value of 8.6 nM and an inverse agonist potency (IC₅₀) of 7.42 nM. nih.gov

| Compound Type | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Benzothiazole-piperidine | Dopamine D4 | Kᵢ = 24-26 nM | semanticscholar.org |

| Benzothiazole-piperidine | Histamine H3 | Lower affinity than thioperamide | nih.gov |

| Thiazolo[5,4-d]pyrimidine-piperazine | Adenosine A₂A | Kᵢ = 8.6 nM; IC₅₀ = 7.42 nM | nih.gov |

Table of Compound Names

| Abbreviation/Name | Chemical Name |

| AChE | Acetylcholinesterase |

| BuChE | Butyrylcholinesterase |

| COX | Cyclooxygenase |

| FAAH | Fatty Acid Amide Hydrolase |

| hCA | human Carbonic Anhydrase |

| LOX | Lipoxygenase |

| sEH | soluble Epoxide Hydrolase |

| Thioperamide | N-(Cyclohexyl)-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide |

Dopamine Receptor Subtype Selectivity (e.g., D4R vs. D2R/D3R)

Analogues based on the benzothiazole-piperidine and related benzothiazole-piperazine structures have demonstrated a remarkable and often high selectivity for the dopamine D4 receptor (D4R) over the closely related D2 (D2R) and D3 (D3R) receptor subtypes. This selectivity is a critical attribute, as D2R and D3R are primary targets for typical and atypical antipsychotic drugs, and off-target activity can lead to undesirable side effects.

Studies have shown that modifications to the benzothiazole and piperidine/piperazine moieties can significantly influence binding affinity and selectivity. For instance, certain 4-phenylpiperazine analogues of benzothiazole exhibit high dual affinity for both D2S and D3 receptors. However, strategic substitutions allow for the development of compounds with a strong preference for the D4 receptor.

Research has identified potent D4R antagonists with excellent receptor selectivity. One such compound, a benzoimidazole analogue with a piperazine linker, showed over 2700-fold higher selectivity for the D4 receptor compared to D1, D2, D3, and D5 receptors. Another study focusing on piperidine-based ligands found that derivatives could achieve D4R affinity in the picomolar range with selectivity ratios of over 8000-fold against D2R and over 3700-fold against D3R. This high degree of selectivity is often attributed to specific interactions within the D4 receptor's binding pocket, which differs subtly from those of the D2 and D3 subtypes.

| Compound Class | Target Receptor | Selectivity Profile | Key Findings |

| Benzothiazole-piperazine analogues | D4R | High selectivity over D2R/D3R | Substitutions on the phenylpiperazine ring are crucial for modulating selectivity. |

| Benzoimidazole-piperazine analogues | D4R | >2700-fold selective for D4R over other dopamine subtypes | Demonstrates the potential for achieving high selectivity with related heterocyclic systems. |

| Piperidine-based D4R ligands | D4R | Up to 8318-fold vs D2R and 3715-fold vs D3R | Highlights the significant selectivity achievable with the piperidine scaffold. |

Cannabinoid Receptor Interactions

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is involved in numerous physiological processes. While the primary focus of benzothiazole-piperidine research has been on other targets, some studies have explored the interaction of this scaffold with cannabinoid receptors or related enzymes.

Fatty acid amide hydrolase (FAAH) is a key enzyme that degrades the endocannabinoid anandamide, thereby modulating cannabinoid receptor activity. Research into benzothiazole-phenyl-piperidine analogues has identified compounds that act as FAAH inhibitors. By inhibiting FAAH, these compounds can indirectly enhance the activation of CB1 and CB2 receptors.

Direct interactions with cannabinoid receptors have also been investigated. While some 2-benzothiazole derivative compounds showed no significant activity at the CB2 receptor, other related heterocyclic structures have been developed as selective CB2 agonists. This suggests that while the core this compound structure may not be a primary cannabinoid receptor ligand, modifications could potentially introduce affinity for these targets. The broader class of benzothiazole derivatives has been explored for activity as selective cannabinoid CB2 agonists, indicating the scaffold's potential versatility.

Anti-infective Activity Spectrum

Derivatives of the this compound scaffold have shown a wide range of anti-infective properties, demonstrating potential as leads for new antibacterial, antifungal, anti-tubercular, and antiviral agents.

Antibacterial Efficacy and Mechanism

Benzothiazole derivatives, including those with a piperidine moiety, have been evaluated against a panel of clinically relevant bacteria. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

One proposed mechanism of action for certain benzothiazolyl-thiazolidinone analogues is the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. In silico docking studies have supported this hypothesis. Another potential target is the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria. Certain benzothiazole derivatives have shown inhibitory activity against DHPS, with some compounds exhibiting potency comparable to the standard drug sulfadiazine.

The antibacterial activity can be significantly influenced by the specific substitutions on the benzothiazole ring. For example, benzothiazole-isatin derivatives showed better activity against Gram-negative strains like E. coli and P. aeruginosa than against Gram-positive strains.

| Bacterial Strain | Compound Class | MIC Range (μg/mL) | Proposed Mechanism |

| S. aureus | Benzothiazole-thiazolidinones | 0.12 - 0.75 (mg/mL) | LD-carboxypeptidase inhibition |

| E. coli | Benzothiazole-isatin derivatives | 3.1 | Dihydroorotase inhibition |

| P. aeruginosa | Benzothiazole-isatin derivatives | 6.2 | Dihydroorotase inhibition |

| Various | Benzothiazole derivatives | 78.125 | DHPS enzyme inhibition |

Antifungal Efficacy and Mechanism

The antifungal potential of benzothiazole-piperidine analogues has also been established. Studies have shown that these compounds possess inhibitory activity against various pathogenic fungi, including several Candida species and Aspergillus species.

The mechanism of antifungal action is believed to be multifaceted. One of the primary targets for many antifungal drugs is the fungal cell membrane, specifically the synthesis of ergosterol. While the exact mechanism for benzothiazole derivatives is still under investigation, it is hypothesized that they may interfere with cell membrane integrity or key enzymatic pathways necessary for fungal survival. For example, piperidine derivatives have been shown to inhibit fungal growth, with activity dependent on the specific chemical substitutions. Certain benzothiazole derivatives have demonstrated notable activity against Candida krusei, with a minimum inhibitory concentration (MIC) value as low as 1.95 µg/mL.

Anti-tubercular Activity against Mycobacterium tuberculosis

Several classes of benzothiazole and piperidine-containing compounds have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. An amino-benzothiazole scaffold was identified from a whole-cell screen and found to have bactericidal activity against both replicating and non-replicating Mtb.

A related class of compounds, the 1,3-benzothiazin-4-ones (BTZs), have a well-defined mechanism of action. They act by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is essential for the synthesis of decaprenylphosphoryl arabinose, a precursor required for the formation of the mycobacterial cell wall arabinans. Inhibition of this pathway leads to cell lysis and bacterial death. This mechanism provides a blueprint for how benzothiazole-containing structures can effectively target Mtb.

Antiviral Properties

The benzothiazole nucleus is a common feature in compounds exhibiting a broad range of antiviral activities. Analogues have been reported to be effective against several viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

The mechanism of antiviral action can vary depending on the virus and the specific chemical structure. For HIV, some benzothiazole derivatives are thought to act as non-nucleoside reverse transcriptase inhibitors (NNRIs). Others have been identified as inhibitors of the HIV-1 integrase enzyme, which is crucial for inserting the viral genome into the host cell's DNA. For instance, a substitution with a 1-(1,3-benzothiazol-2-yl)piperazine moiety at the C-7 position of certain quinolone cores was found to be advantageous for anti-HIV activity. The versatility of the benzothiazole ring allows for functionalization at various positions, making it an attractive scaffold for the design of new antiviral drugs.

Antiproliferative and Apoptotic Activities in Cell Lines

Analogues of this compound have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have focused on determining their antiproliferative activity against various cancer cell lines and elucidating the underlying mechanisms, such as the induction of apoptosis.

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were assessed for their ability to inhibit the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. A number of these compounds demonstrated significant inhibitory effects on the growth of these cells. researchgate.net Among the synthesized compounds, certain 2-phenylbenzothiazole (B1203474) derivatives have been recognized for their potent cytotoxic effects. nih.gov Further modifications to these structures have led to the development of clinical candidates. nih.gov

In a study focused on discovering novel tubulin polymerization inhibitors, benzothiazole derivatives incorporating a trimethoxyphenyl scaffold were synthesized and evaluated. One compound, in particular, demonstrated potent antiproliferative activity against several prostate cancer cell lines, including C42B, LNCAP, 22RV1, and PC3. nih.gov Mechanistic studies revealed that this compound could induce morphological changes in prostate cancer cells and affect the expression levels of apoptosis-related proteins such as Bcl-2 and Cleaved-PARP. nih.gov

The pro-apoptotic activity of benzothiazole derivatives has also been investigated. In one study, derivatives that showed noteworthy antiproliferative activity were further examined for their ability to induce apoptosis in human melanoma (Colo-38) and immortalized human keratinocyte (HaCat) cell lines using the Annexin V release assay. mdpi.com Specific derivatives, BZTcin2 and BZTcin5, were identified as having the best pro-apoptotic activity, with total apoptosis values exceeding 30% and 20%, respectively, in the Colo-38 cell line. mdpi.com Importantly, these compounds did not induce significant apoptosis in the healthy HaCat cell line. mdpi.com

Another study involving 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered structural analogues, demonstrated that the most potent antiproliferative compounds also induced apoptosis. mdpi.com These derivatives were found to act as activators of caspase-3, caspase-8, and Bax, while down-regulating the anti-apoptotic protein Bcl-2. mdpi.com

The antiproliferative effects of a library of phenylacetamide derivatives containing the benzothiazole nucleus were tested in paraganglioma and pancreatic cancer cell lines. nih.gov These compounds induced a marked reduction in cell viability at low micromolar concentrations in both cancer cell types. nih.gov

Table 1: Antiproliferative Activity of Selected Benzothiazole Analogues

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 12a | C42B | 2.81 | nih.gov |

| LNCAP | 4.31 | nih.gov | |

| 22RV1 | 2.13 | nih.gov | |

| PC3 | 2.04 | nih.gov | |

| BZTcin2 | Colo-38 | >30% apoptosis | mdpi.com |

| BZTcin5 | Colo-38 | >20% apoptosis | mdpi.com |

| Compound 4l | Pancreatic Cancer Cells | Low micromolar | nih.gov |

| Paraganglioma Cells | Low micromolar | nih.gov |

Anti-inflammatory and Analgesic Research

Several studies have explored the potential of this compound analogues as anti-inflammatory and analgesic agents. The benzothiazole scaffold is a core structure in a number of biologically active compounds and has been investigated for a wide spectrum of activities, including anti-inflammatory properties. nih.gov

In one study, twelve new derivatives of benzothiazole featuring benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.govbohrium.com Two compounds, 17c and 17i, demonstrated significant inhibition of carrageenan-induced rat paw edema at 1, 2, and 3 hours post-treatment. nih.govbohrium.com The anti-inflammatory effects of these compounds were comparable to the standard drug celecoxib. nih.gov In terms of analgesic activity, compounds 17c, 17g, and 17i showed notable dose-dependent effects. nih.govbohrium.com

Another research effort focused on the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammatory and pain pathways. A benzothiazole-phenyl-based compound, designated as compound 4, emerged as a potent dual inhibitor. nih.gov Intraperitoneal administration of this compound was found to alleviate acute inflammatory pain in a formalin test in rats, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. nih.gov The mechanism of action is believed to be the interruption of pro-inflammatory processes. nih.gov

Furthermore, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and screened for their biological activities. researchgate.net Additionally, new benzo[d]thiazol-2-amine derivatives were designed and synthesized as potential analgesic and anti-inflammatory agents. rjpbr.com Two of these derivatives, G10 and G11, exhibited significant analgesic and anti-inflammatory effects, respectively, in rat models. rjpbr.com Their mechanism of action is suggested to be through the inhibition of COX enzymes. rjpbr.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Analogues

| Compound ID | Test Model | Activity | Result | Reference |

| 17c | Carrageenan-induced rat paw edema | Anti-inflammatory | 72% inhibition at 1h, 76% at 2h, 80% at 3h | nih.govbohrium.com |

| Acetic acid-induced writhing | Analgesic | ED50: 96 µM/kg at 0.5h, 102 µM/kg at 1h, 89 µM/kg at 2h | nih.govbohrium.com | |

| 17i | Carrageenan-induced rat paw edema | Anti-inflammatory | 64% inhibition at 1h, 73% at 2h, 78% at 3h | nih.govbohrium.com |

| Acetic acid-induced writhing | Analgesic | ED50: 84 µM/kg at 0.5h, 72 µM/kg at 1h, 69 µM/kg at 2h | nih.govbohrium.com | |

| Compound 4 | Formalin Test in rats | Analgesic | Alleviated acute inflammatory pain | nih.gov |

| G10 | Carrageenan-induced rat paw edema | Anti-inflammatory | Highest anti-inflammatory response in its series | rjpbr.com |

| G11 | Hot Plate Method | Analgesic | Highest analgesic action in its series | rjpbr.com |

Neuropharmacological Investigations (e.g., Antidepressant-like Actions)

The neuropharmacological potential of benzothiazole derivatives has been an area of active investigation, with a particular focus on their antidepressant-like effects. The benzothiazole core is present in approved drugs that act on the central nervous system (CNS), such as riluzole, which is used in the treatment of amyotrophic lateral sclerosis, and pramipexole, a dopamine agonist for Parkinson's disease. nih.govnih.gov

Research has shown that various compounds based on the benzothiazole scaffold exhibit significant binding affinities for serotonin (B10506) transporters, as well as 5-HT1A and 5-HT2A receptors, which are important targets for antidepressant medications. nih.gov Several benzothiazole derivatives have demonstrated antidepressant-like activities in established animal models like the forced swimming test and the tail suspension test. nih.gov

In a specific study, eight novel benzothiazole derivatives (3a–3h) were synthesized and evaluated for their antidepressant activity in mice. nih.gov The results indicated that compounds 3c, 3d, 3f, 3g, and 3h significantly reduced the immobility time of mice in the tail suspension test. nih.gov In the modified forced swimming test, these same compounds also decreased immobility while increasing swimming time, without affecting climbing behavior. nih.gov This pattern of activity is similar to that of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, suggesting an antidepressant-like effect mediated through the serotonergic system. nih.gov

Importantly, the antidepressant-like effects of these derivatives appeared to be specific, as they did not cause any significant changes in the total number of spontaneous locomotor activities. nih.gov Computational ADME (absorption, distribution, metabolism, and excretion) prediction studies on these synthesized compounds also suggested that they may possess favorable pharmacokinetic profiles. nih.gov

Table 3: Antidepressant-like Activity of Selected Benzothiazole Analogues

| Compound ID | Test Model | Effect | Implication | Reference |

| 3c, 3d, 3f, 3g, 3h | Tail Suspension Test (Mice) | Reduced immobility time | Antidepressant-like activity | nih.gov |

| 3c, 3d, 3f, 3g, 3h | Modified Forced Swimming Test (Mice) | Decreased immobility, increased swimming time | Antidepressant-like activity, potentially via serotonergic system | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of a target protein, ligand-based drug design (LBDD) methodologies are invaluable. For scaffolds related to 1-benzothiazol-2-yl-piperidin-4-ol, pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in identifying the key chemical features required for biological activity.

Pharmacophore models for benzothiazole (B30560) derivatives have been developed to delineate the essential structural motifs for various biological targets. These models typically highlight the importance of features such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic sites. researchgate.netthaiscience.info For instance, a pharmacophore hypothesis for benzothiazole-based p56lck inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, two aromatic rings, and one hydrophobic site as crucial for activity. researchgate.net Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to piperidine (B6355638) analogues to correlate their 3D structural features with their biological activities. nih.gov These studies generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent compounds. nih.gov

Structure-Based Drug Design (SBDD) and Molecular Docking

With the increasing availability of protein crystal structures, structure-based drug design (SBDD) has become a cornerstone of modern drug discovery. Molecular docking, a key component of SBDD, is used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein.

The this compound scaffold and its derivatives have been the subject of numerous molecular docking studies to elucidate their binding modes with various enzymes and receptors. nih.govnih.govnih.gov These studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of new inhibitors. nih.gov

Target Protein-Ligand Interactions (e.g., FAAH, D4R, InhA)

Molecular docking studies have provided detailed insights into the interactions between benzothiazole-piperidine derivatives and several key protein targets.

Fatty Acid Amide Hydrolase (FAAH): The 1,3,4-oxadiazol-2-one scaffold, which shares features with the benzothiazole ring, has been investigated as a source of FAAH inhibitors. Docking studies revealed that these inhibitors form a crucial hydrogen bond with Ser241 in the enzyme's active site. mdpi.com For piperidine-based FAAH inhibitors, "precovalent" docking has been used to identify optimal binding geometries before the formation of a covalent bond with the catalytic serine residue. nih.gov These computational approaches are instrumental in designing potent and selective FAAH inhibitors. nih.govnih.gov

Dopamine (B1211576) D4 Receptor (D4R): For piperidine-based antagonists of the dopamine D4 receptor, molecular docking studies have been pivotal in rationalizing their binding affinities. nih.govnih.gov Key interactions for potent antagonists include π-π stacking interactions between the aromatic moieties of the ligands and aromatic residues in the receptor such as Trp358, Phe361, and Phe362, as well as an essential ion pair formation with Asp115. nih.gov The piperidine ring itself often engages in hydrophobic interactions with residues like Met112 and Leu187. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): While specific docking studies of this compound with InhA are not extensively reported, related benzothiazole derivatives have been investigated as potential inhibitors of this key enzyme in Mycobacterium tuberculosis. Docking studies on analogous compounds help in understanding the potential binding modes and designing new antitubercular agents.

Binding Affinity Predictions

Computational methods are increasingly used to predict the binding affinity of a ligand for its target protein. These predictions, often expressed as a docking score or a calculated binding free energy, are valuable for prioritizing compounds for synthesis and biological testing. For instance, in a study of benzothiazole-hydroxamic acid hybrids, molecular docking was used to predict their binding affinities, with one of the lead compounds showing a significantly better binding score than the reference ligand. uomustansiriyah.edu.iq These in silico predictions, while not always perfectly correlated with experimental values, provide a valuable tool for ranking potential drug candidates. uomustansiriyah.edu.iq

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of ligand-protein complexes over time. These simulations provide insights into the stability of the complex, the flexibility of the ligand and protein, and the detailed network of interactions that stabilize the binding.

MD simulations have been employed to study the stability of complexes between benzothiazole derivatives and their target proteins. biointerfaceresearch.comnih.govnih.gov For example, MD simulations of a benzothiazole derivative complexed with the SARS-CoV-2 main protease (Mpro) were used to assess the stability of the protein-ligand complex and analyze the interactions over time. nih.gov Similarly, MD simulations of benzothiadiazine derivatives in a model cell membrane have shed light on their interactions and preferred localization within the lipid bilayer. mdpi.com For piperidine-based D4R antagonists, MD simulations have complemented docking studies to provide a more dynamic picture of the ligand-receptor interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been conducted on various benzothiazole and piperidine derivatives to guide the design of new analogs with improved potency. mdpi.comnih.govresearchgate.netnih.gov For a series of piperine (B192125) analogs targeting the NorA efflux pump in Staphylococcus aureus, a QSAR model was developed using descriptors such as partial negative surface area and heat of formation, which yielded a statistically significant correlation with the inhibitory activity. nih.gov In another study on piperidinopyridine and piperidinopyrimidine analogs as oxidosqualene cyclase inhibitors, QSAR models were developed using multiple linear regression and other machine learning techniques to predict inhibitory activity and provide insights into the key structural features influencing it. researchgate.net These models serve as valuable predictive tools for the design of novel compounds with desired biological activities. nih.gov

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows for the rapid and cost-effective identification of potential hit compounds for further development.

The benzothiazole-piperidine scaffold has been identified through virtual screening campaigns as a promising starting point for the development of new therapeutic agents. For example, a multi-step virtual screening process involving shape similarity, molecular docking, and free energy calculations led to the identification of a novel piperazine-based juvenile hormone agonist. nih.gov Such in silico screening approaches, often coupled with QSAR and pharmacophore modeling, are powerful tools for discovering novel hit compounds with desired pharmacological profiles from vast chemical databases. nih.gov

Prediction of Pharmacodynamic Profiles

Computational chemistry and molecular modeling serve as powerful tools in the early stages of drug discovery to forecast the pharmacodynamic profile of a novel chemical entity. For the compound This compound , while direct experimental data on its biological targets is not extensively available in public literature, its structural motifs—the benzothiazole and piperidine rings—are well-characterized pharmacophores. By examining computational studies on structurally related molecules, a predictive pharmacodynamic profile can be constructed. These in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, help to identify potential biological targets and elucidate the molecular interactions that may govern the compound's activity.

The benzothiazole moiety is a versatile scaffold known to interact with a variety of enzymes and receptors. Similarly, the piperidine ring is a common feature in many centrally acting drugs, often contributing to receptor affinity and influencing pharmacokinetic properties. The combination of these two fragments in This compound suggests the potential for a multi-target profile.

Predicted Biological Targets and Affinities

Based on molecular docking and QSAR studies of analogous compounds, several potential biological targets for This compound have been identified. These predictions are based on the compound's ability to fit into the binding sites of these proteins and form favorable interactions.

Table 1: Predicted Biological Targets for this compound Based on Computational Studies of Analogous Compounds

| Predicted Target Class | Specific Target Example | Supporting Evidence from Analogues | Predicted Interaction Type |

| Kinase Inhibitors | Lymphocyte-specific protein tyrosine kinase (p56lck) | Benzothiazole derivatives have been shown to be potent inhibitors of p56lck, a key enzyme in T-cell activation. thaiscience.infonih.gov | ATP-competitive inhibition |

| Protease Inhibitors | Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | The benzothiazole core can act as a bioisostere for the statine (B554654) moiety in BACE-1 inhibitors, crucial for Alzheimer's disease research. nih.govnih.gov | Active site binding |

| G-Protein Coupled Receptors (GPCRs) | Sigma-1 Receptor (S1R) | Piperidine-based compounds frequently exhibit high affinity for sigma receptors, which are implicated in various neurological processes. | Ligand-receptor binding |

| Ligand-gated Ion Channels | GABA-A Receptor | Benzothiazole derivatives have been investigated as modulators of GABA-A receptors, suggesting potential anticonvulsant or anxiolytic effects. nih.gov | Allosteric modulation |

| Antimicrobial Targets | DNA Gyrase | QSAR and docking studies on benzothiazole analogues have indicated potential antibacterial activity through inhibition of DNA gyrase. researchgate.net | Enzyme inhibition |

| Anthelmintic Targets | Tubulin | QSAR models have been developed for benzothiazole derivatives with demonstrated anthelmintic activity, suggesting tubulin as a possible target. allsubjectjournal.com | Protein binding |

Pharmacophore and QSAR Insights

Pharmacophore modeling and QSAR studies on benzothiazole derivatives provide further insights into the potential bioactivity of This compound . A pharmacophore model for p56lck inhibitors with a benzothiazole core identified key features necessary for activity: a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic site. thaiscience.info The structure of This compound contains these essential features, with the nitrogen atoms in the benzothiazole and piperidine rings, the hydroxyl group on the piperidine, and the aromatic benzothiazole system.

QSAR studies on various series of benzothiazole compounds have highlighted the importance of specific electronic and steric properties for different biological activities. For instance, in a series of benzothiazole-piperazine derivatives, the electronic properties of the substituents were found to be critical for their activity. researchgate.net For antibacterial benzothiazole analogues, specific descriptors related to molecular shape and electronic distribution were predictive of their minimum inhibitory concentration (MIC). researchgate.net These models suggest that the specific arrangement of atoms and functional groups in This compound would be a key determinant of its pharmacodynamic profile.

Analytical Methodologies for 1 Benzothiazol 2 Yl Piperidin 4 Ol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the molecular structure of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Benzothiazol-2-yl-piperidin-4-ol and its derivatives. Both ¹H-NMR and ¹³C-NMR are utilized to provide a detailed picture of the molecular framework.

In the ¹H-NMR spectra of benzothiazole (B30560) derivatives, the aromatic protons of the benzothiazole ring typically appear in the downfield region. For instance, in a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones, the methylene (B1212753) protons of the linker exhibit singlets in the range of δ 5.39–5.41 ppm. jyoungpharm.org For N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, the protons of the benzothiazole and phenyl rings, as well as the NH proton, have been identified and assigned. researchgate.net The ¹H-NMR spectrum of benzothiazole itself shows signals for its protons at specific chemical shifts, which can serve as a reference. chemicalbook.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the case of the aforementioned (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones, the carbonyl carbon is observed at a characteristic chemical shift between δ 193.01–194.33 ppm. jyoungpharm.org For a series of 2-(1-piperidinyl)-1,3-benzothiazole derivatives, detailed ¹³C-NMR data has been reported, with distinct signals for the carbons of the piperidine (B6355638) and benzothiazole rings, as well as any substituents. nii.ac.jp The ¹³C-NMR spectrum of 2-((4-Aminophenyl)-1H-benzimidazole)-N-(3-hydroxybenzylidine), a related heterocyclic compound, also shows good agreement with its proposed structure. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Benzothiazole Derivatives

| Compound/Derivative Class | Technique | Key Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones | ¹H-NMR | 5.39–5.41 (s, -CH₂-) | jyoungpharm.org |

| (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones | ¹³C-NMR | 193.01–194.33 (C=O) | jyoungpharm.org |

| 2-(1-piperidinyl)-1,3-benzothiazole derivatives | ¹³C-NMR | 17.79, 32.60, 32.75, 34.83, 40.18, 44.93, 45.33, 56.20, 64.07, 112.30, 115.02, 118.19, 118.91, 121.00, 123.02, 124.77, 130.93, 133.29, 138.33, 155.61, 159.07, 170.14, 172.15, 176.07 | nii.ac.jp |

| N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide | ¹H-NMR | 8.10 (d, 2H), 7.88 (dd, 1H), 7.72 (d, 2H), 7.64 (dd, 1H), 7.33 (m, 1H), 7.28 (m, 1H), 5.75 (s, 1H) | researchgate.net |

| Benzothiazole | ¹H-NMR | 8.971, 8.14, 7.94, 7.51, 7.46 | chemicalbook.com |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of benzothiazole–isoquinoline derivatives, the IR spectra displayed a characteristic N-H stretching band at 3289–3261 cm⁻¹ and a C=O band for the amide at 1619–1512 cm⁻¹, confirming the success of the amidation reaction. mdpi.com For a series of {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones, the carbonyl stretching vibration was observed in the range of 1651–1654 cm⁻¹. jyoungpharm.org The IR spectrum of N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide showed characteristic bands for N-H stretching at 3330 cm⁻¹, aromatic C-H stretching at 3090 cm⁻¹, and SO₂ stretching at 1371 and 1154 cm⁻¹. researchgate.net The NIST WebBook provides reference IR spectra for benzothiazole and related compounds like piperidine and 1-benzyl-4-piperidinol, which can be used for comparison. nist.govnist.govnist.gov

Table 2: Characteristic IR Absorption Bands for Benzothiazole Derivatives

| Derivative Class | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Benzothiazole–isoquinoline derivatives | N-H stretch | 3289–3261 | mdpi.com |

| Benzothiazole–isoquinoline derivatives | C=O (amide) | 1619–1512 | mdpi.com |

| {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones | C=O stretch | 1651–1654 | jyoungpharm.org |

| N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide | N-H stretch | 3330 | researchgate.net |

| N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide | Ar-H stretch | 3090 | researchgate.net |

| N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide | SO₂ stretch | 1371 & 1154 | researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also provides separation and quantification capabilities. The structures of newly synthesized benzothiazole derivatives are often confirmed by mass spectrometry. mdpi.com For instance, the molecular ion peaks of {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones were found to be in compliance with their proposed molecular weights using HRMS (High-Resolution Mass Spectrometry). jyoungpharm.org

LC-MS has been utilized to establish the mass of novel piperidine substituted benzothiazole derivatives. mdpi.com The MassBank repository contains detailed mass spectral data for compounds like 2-piperidin-3-yl-benzothiazole, including exact mass and fragmentation patterns under different collision energies. massbank.jpmassbank.eu This information is invaluable for the identification and structural elucidation of unknown derivatives. The NIST WebBook also serves as a valuable resource for the mass spectrum of the parent benzothiazole molecule. nist.gov

Table 3: Mass Spectrometry Data for Benzothiazole Derivatives

| Compound | Technique | [M+H]⁺ or m/z | Reference |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide | HR-MS (ESI) | 361.9802 (M+Na)⁺ | researchgate.net |

| 2-(1-piperidinyl)-1,3-benzothiazole derivative | HRMS (ESI) | 582.1448 | nii.ac.jp |

| 2-Piperidin-3-yl-benzothiazole | LC-ESI-QTOF | 219.095 | massbank.jpmassbank.eu |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from reaction mixtures and for the assessment of their purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of chemical reactions involving benzothiazole derivatives. jyoungpharm.orgresearchgate.net For purification, column chromatography is often employed.

High-performance liquid chromatography (HPLC) is a key method for determining the purity of synthesized compounds. The purity of novel benzothiazole–isoquinoline derivatives was verified by HPLC as part of their characterization. mdpi.com LC-MS analysis also plays a dual role in not only confirming the mass but also in assessing the purity of the synthesized compounds. mdpi.com

Crystallographic Analysis and Structural Conformation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and the spatial arrangement of its atoms. For certain N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, single-crystal X-ray diffraction studies have been successfully conducted. researchgate.netmdpi.com These studies have revealed that the compounds crystallize in specific space groups, and have provided detailed information on bond lengths, angles, and intermolecular interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the supramolecular arrangement in the solid state. researchgate.netmdpi.comst-andrews.ac.uk For instance, the crystal structure of N-(1,3-benzothiazol-2-yl)-4-iodobenzene-1-sulfonohydrazide highlighted the importance of N-H···π and I···π interactions in its supramolecular assembly. st-andrews.ac.uk

In Vitro Assay Development and Optimization

The biological evaluation of this compound and its derivatives necessitates the development and optimization of in vitro assays. These assays are designed to measure the interaction of the compounds with specific biological targets.

For example, benzothiazole-isoquinoline derivatives have been evaluated for their inhibitory activities against butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B) using in vitro enzyme activity assays. mdpi.com The inhibitory potency is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the enzyme activity by 50%.

In the context of Alzheimer's disease research, benzothiazole-isothiourea derivatives were assessed as inhibitors of acetylcholinesterase (AChE) and β-amyloid (Aβ₁₋₄₂) aggregation. nih.gov The Thioflavin T (ThT) assay is a common method used to monitor Aβ aggregation. nih.gov It is important to note that the solubility of these compounds can be a challenge in in vitro assays, and optimization of the experimental conditions, such as the choice of solvent (e.g., DMSO), may be required. nih.gov

Furthermore, the schistosomicidal activity of benzothiazole derivatives has been screened in vitro against Schistosoma mansoni. nih.gov In these assays, the viability of the worms is assessed after exposure to different concentrations of the test compounds. nih.gov Cytotoxicity is also a critical parameter to evaluate, and this is often done using cell-based assays such as the MTT assay on cell lines like L929. mdpi.com

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) serves as a foundational tool in the initial stages of drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic candidates. This automated process is essential for identifying "hit" compounds that modulate a specific biological target. For derivatives of "this compound," HTS is employed to screen for various activities, including but not limited to, enzyme inhibition or receptor binding.